![molecular formula C16H10Cl2N4S B294827 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound has been synthesized using various methods and has been shown to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and proteins involved in essential cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Furthermore, this compound has been demonstrated to have insecticidal and herbicidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
1. Investigating the potential use of 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of novel antimicrobial agents.
2. Studying the mechanism of action of this compound to identify potential targets for drug development.
3. Investigating the potential use of this compound as an insecticide and herbicide in agriculture.
4. Exploring the potential use of 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
The synthesis of 3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through different routes, including the reaction of 2,5-dichlorobenzoyl hydrazine with 2-mercapto-1,3,4-triazole in the presence of benzyl bromide. The reaction mechanism involves the formation of an intermediate benzyl thiol, which then undergoes a cyclization reaction with the hydrazine to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicine. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In addition, this compound has also been investigated for its potential use as an insecticide and herbicide.
Eigenschaften
Molekularformel |
C16H10Cl2N4S |
---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
3-benzyl-6-(2,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-11-6-7-13(18)12(9-11)15-21-22-14(19-20-16(22)23-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI-Schlüssel |
QELUNNZDLZXEMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.